molecular formula C15H14N4O3 B2431854 2-(benzo[d]isoxazol-3-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide CAS No. 1396583-00-8

2-(benzo[d]isoxazol-3-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide

Cat. No. B2431854
CAS RN: 1396583-00-8
M. Wt: 298.302
InChI Key: CAYOZFVREZJANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(benzo[d]isoxazol-3-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide” is a complex organic molecule. It contains a benzisoxazole moiety and a pyrimidine moiety, which are common structures in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzisoxazole ring and a pyrimidine ring. These rings are likely connected through an acetamide linkage .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Typically, benzisoxazoles and pyrimidines can undergo various reactions such as substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of functional groups, the overall shape of the molecule, and the electronic distribution would influence its properties .

Scientific Research Applications

Corrosion Inhibitors

2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives have been synthesized and evaluated for their corrosion inhibition efficiencies. These compounds, including derivatives of isoxazolidine and isoxazoline, were tested in both acidic and oil medium environments, showing promising results as corrosion inhibitors for steel coupons and stripes. The study suggests the potential application of similar compounds in protecting metals from corrosion, highlighting their importance in industrial applications (Yıldırım & Cetin, 2008).

Antimicrobial Agents

Research on substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide derivatives, including analogs related to 2-(benzo[d]isoxazol-3-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide, evaluated their antimicrobial activity. These compounds were assessed for their effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, demonstrating good to moderate activity. This study provides a foundation for the development of new antimicrobial agents to combat resistant bacteria (Anuse et al., 2019).

Antitumor Activity

Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives incorporating a thiadiazole moiety were synthesized and tested for their antitumor activity. Among these, some compounds showed promising inhibitory effects on different cell lines, indicating the potential therapeutic application of these compounds in cancer treatment. This research opens new avenues for the development of anticancer agents (Albratty et al., 2017).

Bioactivity Against Marine Organisms

2-(1,2-Benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides were synthesized and evaluated for their bioactivity against selected bacteria and algae. One specific compound demonstrated significant bioactivity, offering insights into potential applications in controlling marine biofouling and bacterial growth in aquatic environments (Yu et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not known without specific toxicological studies. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Additionally, studies could be conducted to determine its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-2-21-15-8-13(16-9-17-15)18-14(20)7-11-10-5-3-4-6-12(10)22-19-11/h3-6,8-9H,2,7H2,1H3,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYOZFVREZJANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]isoxazol-3-yl)-N-(6-ethoxypyrimidin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.